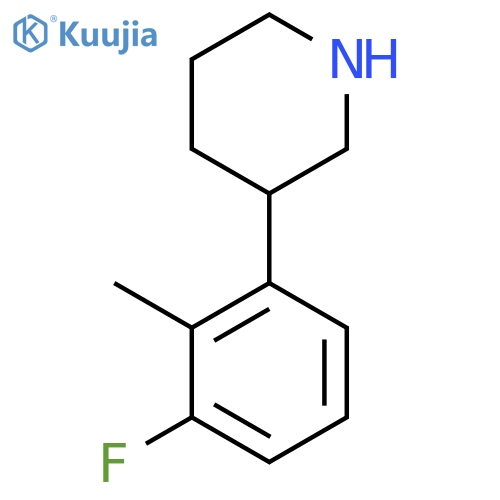Cas no 1260850-87-0 (3-(3-fluoro-2-methylphenyl)piperidine)

1260850-87-0 structure
商品名:3-(3-fluoro-2-methylphenyl)piperidine
3-(3-fluoro-2-methylphenyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 3-(3-fluoro-2-methylphenyl)piperidine
- EN300-1858811
- 1260850-87-0
- AKOS017515856
-
- インチ: 1S/C12H16FN/c1-9-11(5-2-6-12(9)13)10-4-3-7-14-8-10/h2,5-6,10,14H,3-4,7-8H2,1H3
- InChIKey: RKMZGUZIHOKQIM-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1C)C1CNCCC1
計算された属性
- せいみつぶんしりょう: 193.126677677g/mol
- どういたいしつりょう: 193.126677677g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 12Ų
3-(3-fluoro-2-methylphenyl)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858811-0.25g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1858811-1.0g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1858811-0.5g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1858811-5.0g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 5g |
$3977.0 | 2023-06-02 | ||
| Enamine | EN300-1858811-10.0g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 10g |
$5897.0 | 2023-06-02 | ||
| Enamine | EN300-1858811-10g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 10g |
$3007.0 | 2023-09-18 | ||
| Enamine | EN300-1858811-0.05g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1858811-0.1g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1858811-2.5g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1858811-1g |
3-(3-fluoro-2-methylphenyl)piperidine |
1260850-87-0 | 1g |
$699.0 | 2023-09-18 |
3-(3-fluoro-2-methylphenyl)piperidine 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
1260850-87-0 (3-(3-fluoro-2-methylphenyl)piperidine) 関連製品
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
